Product packaging for S-Nitrosocaptopril(Cat. No.:CAS No. 122130-63-6)

S-Nitrosocaptopril

Cat. No.: B054813
CAS No.: 122130-63-6
M. Wt: 246.29 g/mol
InChI Key: HNIULCDUASSKOM-RQJHMYQMSA-N
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Description

S-Nitrosocaptopril is a chemically modified derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, where a nitrosothiol group has been incorporated. This unique structure confers dual functionality, making it a valuable tool in cardiovascular and nitric oxide (NO) research. Its primary mechanism of action involves the spontaneous or catalyzed release of nitric oxide, a key signaling molecule, while simultaneously inhibiting ACE. This combination allows researchers to investigate the intricate crosstalk between the renin-angiotensin system and NO-dependent pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
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URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Research

Chemical Synthesis Approaches for S-Nitrosocaptopril

This compound (CapNO) is a hybrid compound synthesized from captopril (B1668294), featuring a nitroso group attached to the sulfur atom. smolecule.com Its synthesis can be achieved through different chemical pathways, primarily distinguished by the pH of the reaction medium.

The formation of this compound in a strong acidic environment involves the rapid reaction of captopril with nitrous acid. nih.govrsc.org This nitrosylation of the thiol group proceeds quickly, yielding a product that is stable within the timescale of typical experiments. nih.govgoogle.com

The kinetics of this reaction are first-order with respect to the concentrations of captopril, hydrogen ions (H+), and nitrite (B80452). nih.gov The specific nitrosating agent involved depends on the acidity of the environment. In mildly acidic conditions, nitrous acid (HNO2) is the primary nitrosating agent. pdx.edu However, in strongly acidic solutions, the more reactive nitrosonium cation (NO+), formed from the protonation of nitrous acid, becomes a significant contributor to the reaction. pdx.edu

Rate = (k₃ + k₄[X⁻])[H⁺][nit][cap] nih.gov

Where:

[X⁻] is the concentration of the halide ion.

[H⁺] is the proton concentration.

[nit] is the nitrite concentration.

[cap] is the captopril concentration.

k₃ and k₄ are rate constants.

In less acidic conditions, such as an acetic acid-acetate buffer, the reaction rate is considerably slower, and the decomposition of the newly formed this compound can be observed. nih.gov Computational analysis supports a mechanism where the protonation of the sulfur atom in the S-nitroso group facilitates the release of NO⁺ with a low activation energy barrier, leading to the formation of the parent thiol, captopril. acs.org

ParameterDescriptionReference
ReactantsCaptopril and Nitrous Acid nih.gov
Reaction OrderFirst-order in [captopril], [H⁺], and [nitrite] nih.gov
CatalystsHalide ions (Cl⁻, Br⁻) nih.gov
Key Nitrosating SpeciesHNO₂ (mildly acidic), NO⁺ (strongly acidic) pdx.edu

The synthesis of this compound can also be performed in basic (alkaline) media. This process typically involves the transfer of a nitroso group from an alkyl nitrite, such as tert-butyl nitrite (tBN), to captopril. smolecule.comnih.gov Kinetic studies, often conducted in carbonate-hydrogen carbonate buffers, reveal that the reaction is first-order with respect to both tert-butyl nitrite and captopril concentrations. nih.govresearchgate.net

A key mechanistic feature of the reaction in basic conditions is the role of the thiolate ion of captopril (cap-S⁻) as the reactive species. nih.gov The rate of reaction increases with pH up to approximately pH 11.5. nih.gov Beyond this point, the rate becomes independent of pH or the concentration of hydroxide (B78521) ions (OH⁻). nih.gov This suggests that the rate-limiting step is the nucleophilic attack of the thiolate ion on the nitroso group of the tert-butyl nitrite. researchgate.net The rate equation under these conditions is:

Rate = k₟ Kₛₕ[cap][tBN] / (Kₛₕ + [H⁺]) nih.gov

Where:

k₟ is the formation rate constant.

Kₛₕ is the acid dissociation constant of the thiol group of captopril.

[cap] is the total captopril concentration.

[tBN] is the tert-butyl nitrite concentration.

Unlike in strongly acidic or alkaline solutions, this compound tends to decompose in mildly basic media. nih.gov This decomposition reaction is first-order in both captopril and this compound concentrations, and its rate decreases as the pH increases. nih.gov The primary decomposition product is the disulfide compound of captopril, which forms from the nucleophilic attack of a captopril thiol group on the electrophilic sulfur atom of the S-nitroso group in another this compound molecule. nih.gov

Several factors, including catalysts and the chemical environment, significantly influence the synthesis of this compound.

pH : As detailed above, pH is a critical determinant of the reaction pathway and rate. Strong acid is required for the efficient synthesis using nitrous acid, while a basic medium is necessary for the tert-butyl nitrite method. nih.gov

Catalysts : In acidic media, halide ions act as potent catalysts. nih.gov In basic media, the reaction environment can be manipulated using surfactants. Cationic micelles, such as those formed by tetradecyltrimethylammonium bromide (TTABr), concentrate the anionic thiolate and the neutral tBN, thereby catalyzing the reaction at low surfactant concentrations. nih.gov Conversely, anionic micelles from sodium dodecyl sulfate (B86663) (SDS) inhibit the reaction by electrostatically repelling and separating the thiolate reactant from the tBN. nih.gov

Purity and Purification : The purity of the final product is essential for its stability and characterization. This compound is a crystalline solid when substantially pure. google.com Standard methods for purification include crystallization, lyophilization, precipitation, and chromatography. google.com

Environmental Stability Factors : The stability of the S-NO bond is sensitive to environmental conditions. Factors such as light, temperature, and the presence of contaminating transition metal ions can promote its decomposition. uni-lj.si

Reaction Kinetics and Mechanisms in Basic Media

Formation and Stabilization of this compound Monohydrate Crystals

While this compound has been synthesized for decades, its inherent instability, particularly of the S-NO bond, has made the production of stable, solid forms a significant challenge. mdpi.comnih.gov

Recent research has led to the development of a novel and relatively stable crystalline form: this compound monohydrate (CapNO·H₂O). mdpi.comnih.gov This form, which presents as red, flake-like crystals, overcomes some of the stability issues of the anhydrous compound. nih.gov

The enhanced stability of the monohydrate is attributed to a specific intermolecular structure. nih.gov The crystal is stabilized by a five-membered ring-like structure where a hydrogen atom from the water molecule forms a hydrogen bond with the oxygen of the resonance-stabilized zwitterion (Cap-S⁺=N-O⁻). nih.gov Concurrently, the oxygen atom of the water molecule engages in a dipole-dipole interaction with the positively charged sulfur atom. nih.gov

The characterization of these crystals has been performed using various analytical techniques:

Spectroscopy : UV-visible spectroscopy has identified the maximum absorbance (λmax), while infrared spectroscopy has confirmed characteristic frequencies for the N=O and S-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) : NMR analysis shows a notable downfield shift for the signals corresponding to the proton attached to the carbon adjacent to the sulfur (C-S) and for the carbon itself upon S-nitrosylation. nih.gov

Other Techniques : Further characterization has been completed using mass spectrometry, High-Performance Liquid Chromatography (HPLC), and by determining the compound's solubility and melting point. nih.gov

The long-term stability of this compound monohydrate is crucial for its potential application. One of the primary degradation pathways during storage is oxidation, which can be accelerated by the presence of oxygen and the loss of the stabilizing crystal water. mdpi.com

To identify the best storage methods, optimization studies have been conducted using statistical tools like the Plackett-Burman design and Response Surface Methodology (RSM). mdpi.comresearchgate.netnih.gov These studies systematically evaluated the impact of various factors on the stability of the crystals.

The research identified three critical factors for optimal storage: temperature, nitrogen purity of the storage atmosphere, and the use of a deoxidizer. mdpi.comresearchgate.net

FactorOptimal ConditionReference
Temperature-10 °C mdpi.comnih.gov
Atmosphere97% Nitrogen Purity mdpi.comnih.gov
Deoxidizer1.20 g mdpi.comnih.gov

Under these optimized conditions, a final preservation rate of 97.91 ± 0.59% was achieved. mdpi.comnih.gov Further studies have confirmed that this compound monohydrate is stable for at least six months when stored in individual polyethylene (B3416737) packages under these specific conditions. mdpi.comresearchgate.netnih.gov Another report indicated stability for 180 days at 4°C with no significant degradation. nih.gov

Crystallization Processes and Characterization

Analytical Techniques for Research-Grade this compound Quantification and Purity Assessment

The accurate quantification and stringent purity assessment of research-grade this compound are paramount for ensuring the reliability and reproducibility of preclinical studies. A variety of analytical techniques are employed to characterize this labile S-nitrosothiol, each offering specific advantages in determining its concentration and identifying potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. wikipedia.org Several methods have been developed for its separation and quantification in both bulk substance and biological matrices.

A prevalent method involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. For instance, this compound monohydrate has been successfully analyzed using a C18 column. nih.govnih.gov In one such method, isocratic elution with a mobile phase consisting of a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and methanol (B129727) at a flow rate of 1 mL/min was used. nih.gov Detection at a wavelength of 215 nm yielded a retention time of 9.65 minutes for the compound. nih.govnih.gov The stability and purity of this compound can be monitored by observing the emergence of degradation products, such as the captopril disulfide dimer. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) methods have also been developed for captopril and its disulfide, which can be adapted for purity assessments of this compound. nih.gov

Furthermore, HPLC has been instrumental in studying the functional activity of this compound, such as its ability to transfer the nitroso group to other thiols (transnitrosylation). fishersci.atmims.com For example, RP-HPLC has been used to monitor the formation of S-nitrosoglutathione (GSNO) from the reaction of this compound nanoparticles with glutathione (B108866). fishersci.atmims.comthermofisher.com

Table 1: Exemplary HPLC Conditions for this compound Analysis

ParameterConditionReference
InstrumentWaters 2695-2489 HPLC nih.gov
ColumnODS (C18), 250 mm × 4.6 mm × 5 µm nih.gov
Mobile Phase0.1% Phosphoric acid (aq) / Methanol (50/50, v/v) nih.gov
Flow Rate1 mL/min nih.gov
DetectionUV at 215 nm nih.gov
Retention Time9.65 min nih.govnih.gov
Column Temperature40 °C nih.gov

Spectroscopic Methods

Spectroscopic techniques are vital for the structural confirmation and quantification of this compound.

UV-Visible Spectroscopy: S-nitrosothiols, including this compound, exhibit characteristic absorbance in the UV-visible spectrum. wikipedia.org These compounds typically show a strong absorption in the range of 320-360 nm, which is useful for their direct quantification. fishersci.befishersci.be Spectroscopic analysis of crystalline this compound has been used to determine its maximum absorbance wavelength (λmax) and corresponding extinction coefficients. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. The S-nitrosylation of the thiol group in captopril leads to notable changes in the NMR spectrum. Specifically, the signals corresponding to the protons and the carbon atom attached to the sulfur (C-S) experience a significant downfield shift, which confirms the formation of the S-nitroso bond. wikipedia.org Two-dimensional (2D) NMR techniques can also be employed to analyze the products of nitrosylation reactions and assess the purity of the compound. citeab.com

Mass Spectrometry

Mass spectrometry is another powerful tool used for the characterization of this compound, confirming its molecular weight and aiding in structural elucidation. wikipedia.org

Other Analytical Approaches

Beyond the standard chromatographic and spectroscopic methods, other analytical strategies have been developed:

Indirect Fluorescence Method: An indirect fluorescence method has been developed for the determination of nitrite, which relies on the formation of this compound. In this assay, nitrite reacts with an excess of captopril to form the non-fluorescent this compound. The remaining unreacted captopril is then derivatized with o-phthalaldehyde (B127526) and glycine (B1666218) to produce a fluorescent product. The measured fluorescence is inversely proportional to the initial nitrite concentration, and by extension, can be related to the amount of this compound formed. uni.lu

Chemiluminescence-based Assays: Assays based on chemiluminescence have been developed for the sensitive detection of S-nitrosothiols in biological samples, with detection limits in the nanomolar range. abcam.com These methods typically involve the reductive cleavage of the S-NO bond by a reagent like a Cu(I) mixture, releasing nitric oxide (NO) which is then quantified by its reaction with ozone to produce light. abcam.com

Purity Assessment

The purity of research-grade this compound is a critical parameter. "Substantially pure" this compound is described as a crystalline solid, free from the reagents used in its synthesis. fishersci.com Purity can be enhanced by techniques such as lyophilization, crystallization, precipitation, and chromatography. fishersci.com

HPLC is a primary method for assessing purity by separating the parent compound from its precursors (e.g., captopril) and degradation products (e.g., captopril disulfide). nih.govciteab.com Stability studies, which are intrinsically linked to purity over time, have shown that this compound monohydrate can achieve a preservation rate of 97.91 ± 0.59% when stored under optimized conditions, such as at -10 °C in a nitrogen atmosphere with a deoxidizer. nih.govnih.gov

Mechanisms of Action and Molecular Pharmacology

Dual Mechanistic Profile: Nitric Oxide Release and Angiotensin-Converting Enzyme Inhibition

S-Nitrosocaptopril uniquely integrates two distinct therapeutic actions: the vasodilation and signaling functions of nitric oxide and the blood pressure-lowering effect of ACE inhibition. nih.govresearchgate.net The nitrosylation of the thiol group in captopril (B1668294) creates a thionitrite bond (S-NO) that is the source of its NO-donating properties, while the core structure of the molecule retains its ability to interact with and inhibit the angiotensin-converting enzyme. nih.govnih.gov

The release of nitric oxide from this compound is a critical aspect of its biological activity. The S-NO bond can undergo cleavage under physiological conditions to liberate NO. nih.gov This decomposition can be initiated through several pathways, including thermal and photolytic mechanisms, which lead to the homolytic cleavage of the bond. nih.gov

The kinetics of NO release and the decomposition of S-nitrosothiols (RSNOs) like this compound are influenced by factors such as pH and the presence of ions. smolecule.com In acidic environments, the decomposition of some RSNOs is first-order. smolecule.comacs.org The stability of this compound, a primary S-nitrosothiol, has been noted to be greater in vitro compared to some tertiary RSNOs. researchgate.net The process of NO release can also be facilitated by reactions with other molecules, such as thiols, in what is known as a transnitrosation reaction. researchgate.net

ConditionKinetic ProfileInfluencing FactorsPrimary Mechanism
Physiological ConditionsPseudo first-order release kinetics have been observed for some NO donors. nih.govTemperature, pH, light, presence of thiols and metal ions. nih.govsmolecule.comjcu.czCleavage of the S-NO bond to liberate NO. nih.gov
Acidic Solution (3.75 M H₂SO₄)Hydrolysis kobs values for primary RSNOs are approximately 2 x 10-4 s-1. acs.orgProtonation of the S-nitroso group. acs.orgAcid-catalyzed hydrolysis. acs.org

This compound retains the ability to inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. nih.gov ACE is a zinc-dependent peptidase that converts angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.org The inhibitory action of this compound, like its parent compound captopril, blocks this conversion. frontiersin.orgmims.com

Research indicates that the nitrosylation of the thiol group does not impede the molecule's ability to bind to and inhibit ACE. nih.govresearchgate.net Captopril itself is a competitive inhibitor of ACE. guidetopharmacology.org Studies on this compound confirm that it effectively inhibits ACE activity, suggesting that the fundamental interactions with the enzyme's active site are preserved. nih.govnih.gov While the concept of allosteric modulation—binding to a site other than the active site to alter enzyme activity—is a known pharmacological mechanism for some enzymes, the primary mechanism described for this compound's inhibition of ACE is its direct interaction at the active site, similar to captopril. frontiersin.orgguidetopharmacology.orgmdpi.com

Kinetics of Nitric Oxide Dissociation and Release from this compound

S-Nitrosylation and Transnitrosation Dynamics

Beyond simple NO release, this compound engages in more complex signaling through S-nitrosylation and transnitrosation, which involve the transfer of its nitroso group to other molecules.

S-nitrosylation is a reversible post-translational modification where a nitrosyl (NO) group is covalently attached to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). mdpi.commdpi.com This modification can be induced by NO donors like this compound. oregonstate.edunih.gov The addition of the NO group can trigger conformational changes in the protein, altering its structure and function. oregonstate.edumdpi.com This can affect protein-protein interactions, enzyme activity, and subcellular localization, making S-nitrosylation a key mechanism in NO-mediated cell signaling. mdpi.com For example, the cysteine protease papain can be reversibly inhibited by S-nitrosothiols, including this compound, through modification of its active site thiol. nih.govcapes.gov.br

Transnitrosation is the process by which a nitroso group is transferred from one thiol-containing molecule to another. mdpi.commdpi.com this compound can act as a carrier of the nitroso group, transferring it to endogenous low-molecular-weight thiols such as glutathione (B108866) (GSH). oregonstate.edunih.gov This reaction produces S-nitrosoglutathione (GSNO), another important biological S-nitrosothiol that serves as a mobile reservoir of NO bioactivity. mdpi.comwikipedia.org

The kinetics of transnitrosation can be rapid and depend on the specific thiols involved. researchgate.netnih.gov Studies comparing different S-nitrosothiols have shown varying reactivities in these transfer reactions. For instance, in reactions with L-cysteine, the reactivity for transnitrosation was found to be in the order of GSNO > S-nitroso-N-acetyl-d,l-penicillamine (SNAP) > this compound. nih.gov These pathways allow for the propagation of NO-based signals, extending the spatial and temporal reach of the initial NO donor. mdpi.com

ReactantProductReaction TypeSignificance
This compound + Glutathione (GSH)S-Nitrosoglutathione (GSNO) + CaptoprilTransnitrosationForms an endogenous NO carrier, propagating the signal. oregonstate.edunih.govmdpi.com
This compound + Protein ThiolS-Nitrosylated Protein + CaptoprilS-nitrosylation (via transnitrosation)Modulates protein function through conformational change. oregonstate.edumdpi.com

S-Nitrosylation of Protein Thiol Residues and Conformational Changes

Modulation of Intracellular Signaling Pathways

The biological effects of this compound are mediated through its influence on various intracellular signaling pathways. A primary target is the soluble guanylate cyclase (sGC) pathway. The NO released from this compound diffuses into target cells, such as vascular smooth muscle cells, and activates sGC. nih.gov This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.net The resulting increase in intracellular cGMP levels leads to smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. nih.gov Studies using sGC inhibitors have confirmed the significant involvement of this pathway in the vasodilatory effects of this compound. nih.gov

In addition to the canonical NO/cGMP pathway, research suggests that this compound may influence other signaling cascades. It has been shown to potentially interrupt cancer cell adhesion by suppressing pathways such as NF-κB and JAK/STAT. smolecule.com

Activation of Soluble Guanylate Cyclase and Cyclic GMP Pathway

A primary mechanism through which nitric oxide exerts its effects is the activation of soluble guanylate cyclase (sGC), a key enzyme in the cardiovascular system. guidetopharmacology.org this compound, by acting as an NO donor, initiates this critical signaling pathway. nih.gov Upon release, NO binds to the heme cofactor of sGC, inducing a conformational change that activates the enzyme. guidetopharmacology.org This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). guidetopharmacology.orgnih.gov

The subsequent increase in intracellular cGMP levels triggers a variety of downstream signaling cascades that regulate vascular tone, cell growth, and platelet function. nih.gov In a porcine iris-ciliary body model, the ability of this compound to increase cGMP production was completely blocked by an sGC inhibitor, confirming the essential role of sGC in this pathway. guidetopharmacology.org The transfer of the nitroso group from this compound to a heme protein is the presumed mechanism responsible for this activation of guanylate cyclase. uni.lu

cGMP-Independent Signaling Mechanisms

While the sGC-cGMP pathway is a major route for NO signaling, this compound also operates through mechanisms that are independent of cGMP. mims.comnih.gov One of the principal cGMP-independent mechanisms is S-nitrosylation, which involves the covalent attachment of a nitroso group to a thiol group on a cysteine residue of a target protein. mims.com This post-translational modification can alter protein function, stability, and localization, thereby modulating cellular signaling.

Interactions with Heme Proteins

The interaction with heme proteins is fundamental to the mechanism of action of this compound. It has been shown to rapidly transfer its nitroso moiety to heme proteins, which is a key step in the activation of guanylate cyclase. uni.lu Hemoglobin, a major heme protein in red blood cells, can react with NO at its heme iron and can also be S-nitrosated at a specific cysteine residue (β-cysteine 93) to form S-nitrosohemoglobin (SNO-Hb). nih.gov This interaction allows red blood cells to transport and release NO, contributing to vascular regulation. nih.gov

Furthermore, nitric oxide can bind to the heme iron of nitric oxide synthase (NOS), potentially acting as a feedback inhibitor of NO synthesis. lipidmaps.org The ability of this compound to deliver NO facilitates these critical interactions with various heme-containing proteins, influencing a range of physiological functions from vasodilation to oxygen transport and enzymatic regulation. uni.lumetabolomicsworkbench.org

Suppression of NF-κB Signal Pathway

This compound has demonstrated significant anti-inflammatory properties through its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. wikipedia.org This pathway is crucial in regulating the expression of cell adhesion molecules (CAMs) on endothelial cells, which is often induced by inflammatory cytokines like Interleukin-1β (IL-1β). wikipedia.orgfishersci.ca The adhesion of circulating tumor cells to the endothelium is a critical step in cancer metastasis. wikipedia.org

Research has shown that this compound (referred to as CapNO in the study) inhibits the IL-1β-stimulated NF-κB pathway in endothelial cells. wikipedia.org This inhibition is achieved through the downregulation of IKK-α (IκB kinase-alpha) and the direct induction of IκB-α (inhibitor of NF-κB alpha). wikipedia.org By disrupting the NF-κB pathway, this compound effectively down-regulates the expression of CAMs, thereby interfering with the adhesion of cancer cells to the vascular endothelium. wikipedia.orgguidetopharmacology.orgfishersci.se

Table 1: Effect of this compound on NF-κB Pathway Components

Target MoleculeEffect of this compoundDownstream Consequence
IKK-αDown-regulationInhibition of IκB-α phosphorylation
IκB-αInductionSequestration of NF-κB in the cytoplasm

Inhibition of JAK/STAT Signal Pathway

In addition to its effects on the NF-κB pathway, this compound also modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. wikipedia.org This pathway is another important route through which cytokines can induce the expression of CAMs on endothelial cells. wikipedia.orgfishersci.com

Table 2: Effect of this compound on JAK/STAT Pathway Components

Target MoleculeEffect of this compoundDownstream Consequence
JAK2Inhibition of expressionReduced STAT3 activation
STAT3Inhibition of expressionDecreased transcription of target genes (e.g., CAMs)

Compound Reference Table

Pharmacological and Biological Research Paradigms

Vascular Homeostasis and Hemodynamic Regulation Research

The dual nature of S-Nitrosocaptopril, combining ACE inhibition with NO donation, underpins its significant effects on the vascular system.

This compound has demonstrated potent vasodilatory effects in various systemic arteries. In isolated dog coronary arteries, it produces a dose-dependent relaxation, which is comprised of an initial phasic relaxation followed by a sustained relaxation. researchgate.net This effect is attributed to its function as an NO-like substance. researchgate.net Further studies in bovine femoral arteries have also confirmed its direct vasodilatory action. nih.gov The vasorelaxant properties of this compound are mechanistically linked to the release of nitric oxide, which activates guanylate cyclase in arterial smooth muscle, leading to relaxation. nih.gov

Research has specifically highlighted the efficacy of this compound as a vasorelaxant in the pulmonary vasculature. In studies using isolated rat pulmonary arteries, this compound was found to be an effective vasorelaxant. magtechjournal.com It was shown to be equipotent in both main (2–3 mm inner diameter) and intralobar (600 μm inner diameter) pulmonary arteries, with vasorelaxant responses reaching equilibrium rapidly within 2-3 minutes. magtechjournal.comsmolecule.com These findings from in-vitro studies are consistent with in-vivo data showing that this compound causes pulmonary vasodepression in rats with pulmonary hypertension. frontiersin.org This suggests its potential utility in conditions characterized by abnormal pulmonary vasoconstriction. magtechjournal.com

The vasodilatory actions of this compound have been compared with other NO donors, revealing distinct pharmacological characteristics. Its properties as a NO donor are more aligned with other S-nitrosothiols, such as S-nitrosoglutathione (GSNO), rather than traditional NO donors like nitroprusside. magtechjournal.com For instance, the vasorelaxant responses to this compound and GSNO in pulmonary arteries are only partially inhibited by the soluble guanylate cyclase inhibitor ODQ, whereas responses to nitroprusside are completely abolished. magtechjournal.comsmolecule.com

In dog coronary arteries, this compound did not show cross-tolerance with nitroglycerin, indicating a different mechanism of action and suggesting it could be an alternative to conventional nitrovasodilators. researchgate.net While equieffective doses of this compound had a longer duration of action than nitroglycerin after intravenous bolus administration in anesthetized dogs, it was found to be 10- to 30-fold less potent than nitroglycerin when given as a bolus. nih.gov However, it was more efficacious when administered via continuous infusion. nih.gov

Table 1: Comparative Vasorelaxant Properties of this compound

Feature This compound S-Nitrosoglutathione (GSNO) Nitroprusside Nitroglycerin
Vessel Type Systemic & Pulmonary Arteries Pulmonary Arteries Pulmonary Arteries Coronary Arteries
Mechanism NO Donor (S-Nitrosothiol) NO Donor (S-Nitrosothiol) Traditional NO Donor Organic Nitrate
Effect of ODQ Partial Inhibition Partial Inhibition Abolished Response Not specified
Cross-Tolerance No cross-tolerance with Nitroglycerin Not specified Marginally suppressed in NTG-tolerant arteries Induces tolerance
Relative Potency Less potent than Nitroglycerin (bolus) Potency comparable to this compound in some assays More potent inhibitor of platelet aggregation than nitrates More potent than this compound (bolus)

This compound has been shown to effectively lower blood pressure in various experimental models. Intravenous administration in anesthetized dogs produced immediate reductions in blood pressure. nih.gov In rats, it caused acute reductions in mean arterial pressure after both oral and intravenous administration in a dose-dependent manner. rhhz.net Studies in rats have demonstrated that the anti-hypertensive property of this compound is more significant than that of captopril (B1668294) alone. dntb.gov.ua This enhanced effect is attributed to the combined mechanism of ACE inhibition and NO release. dntb.gov.ua

In two-kidney one-clipped Goldblatt hypertensive rats, oral administration of this compound significantly reduced systolic blood pressure while preserving glomerular filtration rate, with a more potent antihypertensive effect than captopril. rhhz.net In rats where hypertension was induced by the NO synthesis inhibitor L-NMMA, this compound significantly abolished the hypertensive effects, whereas captopril had no effect. rhhz.net Research in spontaneously hypertensive rats (SHR) has shown that while these animals have a higher total peripheral resistance (TPR) compared to normotensive rats, the administration of vasodilators can influence these parameters. nih.gov While direct studies on this compound's effect on cardiac output in SHR are limited, the reduction in blood pressure is a consistent finding. rhhz.netdntb.gov.ua Some studies have noted that the reduction in systolic and diastolic blood pressures with this compound is accompanied by an increase in heart rate. dntb.gov.ua

Comparative Analysis of Vasodilatory Potency with Other S-Nitrosothiols and Nitric Oxide Donors

Anti-Platelet Aggregation Studies

In addition to its vasodilatory properties, this compound is a potent inhibitor of platelet aggregation. nih.gov This action is a characteristic of the nitrosothiol moiety of the molecule. nih.gov In studies using platelet-rich plasma, this compound inhibited ADP-induced platelet aggregation with an IC50 of approximately 80 μM, whereas captopril itself showed no inhibitory effect. nih.gov

A comparative analysis of its effects on pulmonary artery vasorelaxation versus platelet aggregation in rats revealed a potency ratio of 7:1. magtechjournal.comsmolecule.com This is in stark contrast to nitroprusside, which had a ratio of over 2000:1, indicating that this compound and other S-nitrosothiols like GSNO are relatively more potent as anti-platelet agents compared to their vasodilatory effects than traditional NO donors. magtechjournal.comsmolecule.com This dual action of vasodilation and platelet inhibition makes it a unique compound. nih.gov

Table 2: Anti-Platelet Aggregation Activity

Compound Effect on Platelet Aggregation Mechanism IC50 (ADP-induced)
This compound Potent Inhibitor Nitrosothiol moiety ~80 μM
Captopril No Inhibitory Effect ACE Inhibition Not Applicable
Nitroprusside Inhibitor NO Donor Not specified
S-Nitrosoglutathione (GSNO) Potent Inhibitor S-Nitrosothiol Not specified

Modulation of Cellular Adhesion Molecules and Endothelial Function

This compound has been found to modulate endothelial function by suppressing the expression of cellular adhesion molecules (CAMs). This is particularly relevant in the context of inflammation and cancer metastasis. Research has shown that this compound can interrupt the adhesion of cancer cells to the vascular endothelium. magtechjournal.comnih.gov This is achieved by down-regulating the expression of CAMs on endothelial cells, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin, which are often stimulated by cytokines.

Specifically, in human umbilical vein endothelial cells (HUVECs), this compound inhibited the cytokine-stimulated expression of these CAMs, with a particularly strong effect on VCAM-1. nih.gov This inhibition of CAM expression, in turn, reduces the hetero-adhesion of cancer cells to the endothelium. nih.gov The underlying mechanism for this effect involves the inhibition of the NF-κB and JAK/STAT signaling pathways within the endothelial cells. smolecule.comfrontiersin.org Furthermore, this compound has been shown to exert an inhibitory effect on angiogenesis, the formation of new blood vessels, by inhibiting endothelial cell proliferation.

Investigations into Anti-Inflammatory and Antioxidative Effects

This compound (SNO-Cap) is a hybrid compound that combines the actions of its parent molecule, captopril, an angiotensin-converting enzyme (ACE) inhibitor, with the properties of a nitric oxide (NO) donor. smolecule.com This dual mechanism contributes to its investigated therapeutic potential, including its effects on inflammation and oxidative stress. Research indicates that S-nitrosothiols (RSNOs), the class of compounds to which this compound belongs, possess anti-inflammatory properties. researchgate.net The production of NO by endothelial cells can serve a protective, anti-inflammatory function by preventing the adhesion of activated neutrophils in the microvasculature. annualreviews.org

The anti-inflammatory effects of this compound are linked to its ability to release nitric oxide, which can modulate various cellular processes. smolecule.comannualreviews.org For instance, it has been shown to inhibit cell adhesion molecules, potentially by suppressing signaling pathways such as NF-kB and JAK/STAT. smolecule.com Furthermore, NO can have pro-inflammatory effects, including vasodilation and mediating cytokine-dependent processes, but its role is often context-dependent. annualreviews.org

Impact on Glucose Metabolism and Related Physiological Parameters

The relationship between this compound and glucose metabolism has been a subject of specific investigation, particularly due to the frequent coexistence of hypertension and diabetes. researchgate.netuwi.edu Research in animal models has demonstrated that S-nitrosothiols (RSNOs) can influence blood glucose levels. jcu.czjcu.czjcu.cz

Studies conducted on healthy, normal rats have shown that this compound (CapSNO) can induce a dose-dependent hyperglycemic effect, meaning it raises blood glucose concentrations. researchgate.netuwi.edujcu.cz In one study, intravenous administration of this compound at dosages of 2.0, 5.0, and 12.5 mg/kg of body weight resulted in a dose-dependent increase in blood glucose. researchgate.netjcu.cz A statistically significant increase in fasting blood glucose was observed at the highest dose (12.5 mg/kg) compared to the control group treated with captopril, which itself showed no effect on blood glucose concentration. researchgate.netuwi.edujcu.cz

The table below summarizes the findings from a study on the effect of intravenously administered this compound on fasting blood glucose in rats.

Treatment GroupDosage (mg/kg BW)Mean Fasting Blood Glucose (mmol/l)
This compound (CapSNO) 12.55.11 ± 0.08
S-nitroso-N-acetyl-D,L-penicillamine (SNAP) 12.55.91 ± 0.27
Data derived from a study on rats, showing a significant increase in fasting blood glucose for both S-nitrosothiols compared to controls. researchgate.netjcu.cz

Interestingly, while fasting glucose was significantly elevated, the same study found no significant difference in postprandial (after a meal) blood glucose concentrations between the this compound and control groups. researchgate.netjcu.cz These findings have led some researchers to suggest that this compound may not be an ideal therapeutic agent for hypertensive individuals who also have diabetes, due to its potential to increase blood glucose levels. uwi.edu In contrast, a study on a different S-nitrosothiol, S-nitrosoglutathione (GSNO), found it could revert sucrose-induced insulin (B600854) resistance in a dose-dependent manner in rats, suggesting a potential insulin-sensitizing effect. mdpi.com

Interaction with Neurotransmitter Systems (e.g., Norepinephrine (B1679862) Transporter)

This compound's interaction with neurotransmitter systems is primarily understood through the actions of its components: the ACE inhibitor captopril and the signaling molecule nitric oxide (NO). NO itself is recognized as a neurotransmitter in both the central and peripheral nervous systems, where it is involved in processes like learning and memory. scienceforecastoa.comucl.ac.uk

A key area of investigation has been the effect of S-nitrosothiols on the norepinephrine (NE) transporter. Research has shown that S-nitrosothiols can inhibit the neuronal uptake of norepinephrine. nih.gov A study using PC-12 cells and cultured rat superior cervical ganglia found that the S-nitrosothiol S-nitroso-acetylpenicillamine (SNAP) caused a significant reduction in the uptake of norepinephrine, indicating a selective effect on the uptake-1 transporter. nih.gov This inhibition was not mediated by cyclic GMP (cGMP) but could be lessened by cysteine, suggesting a mechanism involving the S-nitrosylation of regulatory sites on the transporter protein. nih.gov

Furthermore, the endogenous production of NO and its related compounds (NOx) within sympathetic neurons may modify the activity of this catecholamine transporter. nih.gov Research on captopril, the parent molecule of this compound, has also pointed to an influence on norepinephrine availability. science.gov In spontaneously hypertensive rats, it was found that increased PI3-kinase expression is associated with increased NE transporter mRNA and uptake. science.gov Normalizing this PI3-kinase expression, which can be an effect of captopril, may contribute to a decrease in norepinephrine availability. science.gov During infusions in dogs, both this compound and nitroglycerin led to an increase in plasma norepinephrine levels, likely as a reflex response to the induced hypotension. nih.gov

Advanced Research Applications and Translational Potential

Cardiovascular Disease Research

The dual functionality of S-Nitrosocaptopril as an ACE inhibitor and a nitric oxide donor makes it a promising candidate for investigating new therapeutic strategies for a range of cardiovascular disorders. nih.govmdpi.com Its ability to induce vasodilation, inhibit platelet aggregation, and block the production of angiotensin II is being explored in several preclinical models. nih.gov

Experimental Hypertension Models

In experimental settings, this compound has demonstrated potent antihypertensive effects. Research in animal models shows that it can significantly reduce both systolic and diastolic blood pressure. researchgate.net Its mechanism is attributed to the combined effects of ACE inhibition, similar to its parent compound captopril (B1668294), and the vasodilatory action of the released nitric oxide. nih.govresearchgate.net Studies comparing this compound to captopril alone have found that the former has a more significant effect on reducing blood pressure, suggesting the NO moiety plays a crucial role. researchgate.net This dual action indicates its potential utility in studying hypertension, irrespective of the patient's renin status. nih.gov

Congestive Heart Failure Studies

Pulmonary Hypertension Research Models

This compound has been extensively studied in research models of pulmonary hypertension. nih.govnih.govoup.com This condition is characterized by abnormal vasoconstriction and structural remodeling of the pulmonary arteries. nih.gov this compound is investigated for its ability to target both of these pathological features.

In-vivo studies using rats with hypoxic pulmonary hypertension have shown that this compound effectively reduces mean pulmonary artery pressure (MPAP). nih.govoup.com In-vitro experiments on isolated rat pulmonary arteries further confirmed its direct vasorelaxant properties on both large and small pulmonary vessels. nih.gov The compound's ability to inhibit ACE within the pulmonary vasculature is also considered beneficial, as ACE inhibitors have shown promise in attenuating pulmonary vascular remodeling in animal models. nih.govnih.gov These properties suggest this compound is a valuable tool for long-term studies assessing the combined benefits of direct pulmonary vasodilation and ACE inhibition in pulmonary hypertension. nih.govnih.govoup.com

Table 1: Effect of Intravenous this compound on Mean Pulmonary Artery Pressure (MPAP) in Rats nih.govoup.com
Animal ModelBaseline MPAP (mmHg)This compound Dose (IV)MPAP Reduction
Hypoxic Rats26 ± 1.71 mg/kg28%
Normoxic Rats15 ± 1.11 mg/kg32%

Angina Pectoris and Myocardial Ischemia Research

Research has pointed to this compound as a potential agent for investigation in angina pectoris and myocardial ischemia. nih.govmdpi.comnih.gov Its vasodilatory action, mediated by the nitric oxide moiety, is of primary interest. In a study using chronically instrumented dogs, this compound was shown to increase the diameter of epicardial coronary arteries and transiently boost coronary blood flow. nih.gov The vasodilatory effect was found to be more sustained than that of nitroglycerin, a standard antianginal drug. nih.gov The compound's ability to inhibit platelet aggregation further enhances its research potential in the context of myocardial ischemia, where thrombosis is a key event. nih.govscialert.net

Table 2: Coronary Effects of this compound in a Canine Model nih.gov
CompoundDose (IV)Maximal Increase in Coronary DiameterDuration of Effect
This compound50 µg/kg5.2%> 20 min
Nitroglycerin15 µg/kg4.6%~ 10 min

Oncological Research and Co-treatment Strategies

Beyond cardiovascular applications, this compound is being explored in oncology, particularly for its potential to interfere with cancer progression and to act as a co-treatment to enhance existing therapies like radiotherapy. frontiersin.orgfrontiersin.orgoapen.org

Interruption of Cancer Cell Adhesion and Metastasis Prevention

A significant area of research focuses on the ability of this compound to prevent cancer metastasis. nih.govmagtechjournal.com Metastasis is a complex process, a critical step of which involves the adhesion of circulating tumor cells (CTCs) to the vascular endothelium. nih.govnih.gov this compound has been shown to create a "hostile bloodstream microenvironment" for these CTCs. nih.govmagtechjournal.com

The primary mechanism involves the downregulation of cell adhesion molecules (CAMs) on the surface of endothelial cells. nih.govnih.gov Inflammatory conditions can induce the expression of these CAMs, which in turn attract and bind CTCs. nih.gov Research has demonstrated that this compound inhibits the signaling pathways responsible for this induction, specifically the NF-κB and JAK/STAT pathways in endothelial cells. nih.gov By suppressing these pathways, this compound effectively reduces the expression of CAMs, thereby interrupting the crucial step of cancer cell adhesion to the blood vessel walls. nih.govnih.govjcancer.org Furthermore, this compound has been noted to inhibit matrix metalloproteinase-2 (MMP2) expression on cancer cells, which is also involved in the metastatic process. nih.gov

In addition to its anti-adhesion properties, this compound has been investigated as a radiosensitizer. nih.govucl.ac.be It can increase tumor blood flow and, consequently, improve tumor oxygenation. frontiersin.orgfrontiersin.orgoapen.org Since tumor hypoxia is a major factor in resistance to radiation therapy, improving oxygen levels can enhance the efficacy of the treatment. frontiersin.orgfrontiersin.orgucl.ac.be

Modulation of Tumor Oxygenation and Blood Flow

Tumor hypoxia, or oxygen deprivation within solid tumors, is a critical factor that contributes to resistance to treatments like radiotherapy. ucl.ac.be Strategies to counteract hypoxia often focus on improving the balance between oxygen supply and demand within the tumor microenvironment. oapen.orgnih.gov Research has demonstrated that this compound can effectively modulate the hemodynamic status of experimental tumors, leading to improved oxygenation. nih.govoapen.org

The mechanism behind this is twofold. As a hybrid compound, this compound leverages the vasodilator properties of its ACE inhibitor component, captopril, along with the effects of the nitric oxide it releases. ucl.ac.benih.gov This dual action leads to a temporary increase in tumor blood flow, which enhances the supply of oxygen to the tumor tissue. oapen.orgucl.ac.benih.gov Furthermore, studies have revealed that the nitric oxide moiety of this compound also decreases the rate of oxygen consumption by the tumor cells themselves. nih.govucl.ac.be This combined effect—increasing oxygen supply while simultaneously reducing its consumption—results in a significant, albeit temporary, reoxygenation of the tumor. nih.govucl.ac.be This effect has been observed and monitored in experimental tumor models using non-invasive techniques like electron paramagnetic resonance (EPR) oximetry and magnetic resonance imaging (MRI). ucl.ac.befrontiersin.org

Role as a Radiosensitizer in Experimental Radiotherapy

The efficacy of radiotherapy is heavily dependent on the presence of oxygen, which is required to "fix" radiation-induced DNA damage in cancer cells, leading to cell death. nih.gov The hypoxic conditions prevalent in many solid tumors protect malignant cells from radiation, thereby limiting the treatment's effectiveness. ucl.ac.be By improving tumor oxygenation, this compound functions as a potent radiosensitizer in experimental settings. e-roj.orgresearchgate.net

Studies on TLT (transplantable liver tumor) models have shown that administering this compound prior to irradiation significantly increases the efficacy of the radiation therapy. nih.govucl.ac.be This enhancement is directly linked to the window of improved tumor oxygenation created by the compound. ucl.ac.be Experiments where tumors were clamped to block blood flow during irradiation after this compound administration did not show a significant regrowth delay compared to controls, confirming that the radiosensitizing effect is dependent on oxygen and not a direct chemical interaction of the drug with radiation. ucl.ac.be It is noteworthy that treatment with captopril alone did not produce the same increase in radiation therapy efficacy, highlighting the crucial role of the nitric oxide component in this compound's radiosensitizing action. nih.govoapen.orgucl.ac.be

Anti-Infective Research: Antimicrobial Properties

Nitric oxide is a fundamental component of the innate immune system with inherent antimicrobial activity. nih.govnih.gov Research has leveraged this by exploring this compound's potential as an anti-infective agent, particularly through advanced delivery systems.

The bactericidal action of this compound is closely linked to its ability to participate in transnitrosylation, a process involving the transfer of a nitroso group. nih.govnih.gov When this compound is in the presence of glutathione (B108866) (GSH), a substance found in biological systems, it can lead to the formation of S-nitrosoglutathione (GSNO), a powerful transnitrosylating agent. nih.govoregonstate.edu This transnitrosylation activity appears to be a key mechanism for its antimicrobial effect, potentially more so than the release of free nitric oxide alone. nih.gov

This mechanism has proven effective against both Gram-negative and Gram-positive bacteria. nih.gov Studies have shown that both Escherichia coli (E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) are highly susceptible to this compound in a dose-dependent manner. nih.govoregonstate.edu Research suggests that transnitrosylation is particularly important for overcoming the defense mechanisms of E. coli. nih.gov

To enhance the therapeutic potential of this compound, researchers have developed nanoparticle-based delivery systems. nih.govcornell.edumdedge.com These nanoparticles, referred to as SNO-CAP-np, incorporate the thiol-containing captopril into a nitric oxide-releasing nanoparticle framework. nih.govnih.gov This design allows the nanoparticles to both release nitric oxide and form this compound, facilitating transnitrosylation. nih.govnih.gov

In the presence of glutathione, SNO-CAP-np demonstrated significantly increased transnitrosylation activity compared to nitric oxide-releasing nanoparticles alone. nih.gov This enhanced activity translated to potent, dose-dependent killing of both E. coli and MRSA. nih.govoregonstate.edu Notably, E. coli showed greater sensitivity to the SNO-CAP-np, an effect attributed to the particles' high transnitrosylation activity. nih.govoregonstate.edu

The table below summarizes the key findings regarding the efficacy of SNO-CAP-np against these pathogens.

FeatureFindingSource
Bacterial Susceptibility Highly susceptible in a dose-dependent manner. nih.govoregonstate.edu
Comparative Sensitivity E. coli was found to be more sensitive than MRSA. nih.govoregonstate.edu
Growth Inhibition 10 mg/mL of SNO-CAP-np resulted in 100% growth reduction for both species over 24 hours. nih.gov
Primary Mechanism The enhanced killing of E. coli is likely due to the transnitrosylation activity of the nanoparticles. nih.gov

These this compound nanoparticles represent a promising anti-infective technology, with potential applications in treating infections like catheter-associated urinary tract infections, where E. coli is a primary pathogen. oregonstate.edu

Mechanisms of Bactericidal Activity (e.g., against Escherichia coli and Methicillin-Resistant Staphylococcus aureus)

Exploration in Acute Respiratory Distress Syndrome Research

Acute Respiratory Distress Syndrome (ARDS) is a severe form of lung injury characterized by widespread inflammation, fluid accumulation in the alveoli, and severe hypoxemia. nih.govimmunopathol.com Given the role of nitric oxide as a pulmonary vasodilator, its therapeutic potential in ARDS has been a subject of investigation. nih.govnih.gov this compound monohydrate has been identified as a compound with great potential for the study and possible treatment of several conditions, including acute respiratory distress syndrome. mdpi.com While research on related compounds like captopril has shown it may reduce lung tissue damage, inflammation, and edema in experimental ARDS models, the specific exploration of this compound in this context is an emerging area of interest. immunopathol.com

Pre Clinical and in Vivo Study Methodologies

Animal Models for Pharmacological and Biological Assessments

A variety of animal models have been instrumental in assessing the pharmacological and biological effects of S-Nitrosocaptopril.

Rodents: Rats have been extensively used to study the compound's effects on the cardiovascular and other systems. nih.govnih.govresearchgate.netjcu.cznih.gov In studies on pulmonary hypertension, rats were exposed to hypoxic conditions (10% oxygen) to induce the disease state, after which the effects of this compound on pulmonary artery pressure were evaluated. nih.gov Both normotensive and hypertensive rat models have been utilized to assess the compound's impact on blood pressure and heart rate. researchgate.netjcu.cznih.gov Specifically, Wistar rats have been used in studies investigating pulmonary vasodepressor effects. nih.gov Mice have also been employed, particularly in studies examining the anti-angiogenic and anti-tumor properties of this compound, as well as in acute toxicity assessments. nih.govoup.come-roj.org For instance, immunocompetent syngeneic mouse models were used to study the inhibition of pulmonary metastasis. nih.gov

Canines: Chronically instrumented awake dogs have been used to investigate the hemodynamic effects of this compound, particularly on coronary circulation. ahajournals.orgnih.govnih.govcornell.edu These studies allowed for the measurement of coronary blood flow and diameter in a conscious animal model, providing valuable insights into the compound's potential as an antianginal agent. nih.govnih.gov

Other Models: The embryonic zebrafish model has been utilized for in vivo toxicity assessments of this compound nanoparticles, providing a sensitive vertebrate model for detecting potential harm. nih.gov

Isolated Organ and Tissue Perfusion Models

To investigate the direct effects of this compound on specific tissues, isolated organ and tissue perfusion models have been employed.

Pulmonary Arteries: Isolated pulmonary arteries from rats have been a key model for characterizing the vasorelaxant properties of this compound. nih.govnih.gov Both main and intralobar pulmonary arteries were used to assess the compound's potency and efficacy in inducing vasodilation. nih.govnih.gov These preparations allow for the direct measurement of vascular responses to the compound, independent of systemic influences.

Cardiac Tissue: The Langendorff-perfused isolated heart model from male rats has been used to study the effects of this compound on cardiac function and coronary vasoconstriction. oup.com This ex vivo model allows for the controlled perfusion of the heart and the assessment of direct cardiac effects.

Other Vascular Tissues: Bovine coronary and femoral arteries have been used to demonstrate the vasodilating effects of this compound. google.com

Cellular Assays for Mechanistic Elucidation

Cellular assays have been crucial for understanding the molecular and cellular mechanisms underlying the actions of this compound.

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) have been used to study the anti-angiogenic effects of this compound, including its impact on cell proliferation and tube formation. oup.com The permeability of the compound across endothelial monolayers has also been assessed to understand its ability to reach its target sites. nih.gov Studies have also investigated the compound's effect on the expression of cell adhesion molecules on vascular endothelium. nih.govmdpi.com

Tumor Cells: A variety of tumor cell lines have been utilized to investigate the anti-cancer properties of this compound. These include:

Prostate carcinoma cells (PC-3, LNCaP) and neuroblastoma cells (SKNDZ, CHP212) to study the enhancement of Taxol's cytotoxicity and permeability. nih.gov

Multiple myeloma cells (OPM1) to assess anti-angiogenic activity. oup.com

Human colon adenocarcinoma cells (HT29) to investigate the inhibition of cancer cell adhesion and metastasis. nih.gov

TLT tumors to study the effects on tumor oxygenation and response to radiotherapy. nih.govucl.ac.be

Platelets: The inhibitory effect of this compound on platelet aggregation has been a significant area of research. nih.govnih.govgoogle.com Assays using platelet-rich plasma have been conducted to determine the compound's potency in inhibiting aggregation induced by agents like ADP. nih.govgoogle.com These studies are critical for understanding its potential antithrombotic effects.

Comparative Research with Parent Compound Captopril (B1668294) and Other Related Nitric Oxide Donors

To better understand the unique properties of this compound, numerous studies have compared it to its parent compound, captopril, and other nitric oxide donors.

Comparison with Captopril:

ACE Inhibition: The angiotensin-converting enzyme (ACE) inhibitory properties of this compound have been compared to those of captopril in isolated rat pulmonary arteries. nih.govnih.gov While both compounds inhibit ACE, this compound was found to be more effective after prolonged incubation. nih.govnih.gov

Hemodynamic Effects: In canine models, this compound demonstrated significant vasodilatory effects on coronary arteries, whereas captopril had almost no effect. nih.govnih.gov

Cellular Permeability: this compound exhibited higher permeability across endothelial monolayers compared to captopril, suggesting the NO moiety enhances its transport. nih.gov

Radiosensitizing Effects: In tumor-bearing mice, this compound, but not captopril alone, was shown to improve tumor oxygenation and increase the efficacy of radiation therapy. nih.govucl.ac.beresearchgate.net

Anti-angiogenic Effects: The anti-angiogenic effects of this compound were attributed to the NO moiety, as captopril itself did not show these effects. oup.com

Comparison with Other Nitric Oxide Donors:

Vasorelaxation: The vasorelaxant effects of this compound on rat pulmonary arteries were compared with S-nitrosoglutathione (GSNO) and sodium nitroprusside. nih.govnih.gov These studies revealed that this compound possesses NO donor properties characteristic of S-nitrosothiols, which differ from traditional donors like nitroprusside. nih.govnih.gov

Coronary Effects: The coronary effects of this compound in dogs were compared with nitroglycerin (NTG), another NO donor. While both induced vasodilation, this compound had a slower onset but a longer duration of action. nih.gov

Hemodynamic and Metabolic Effects: The effects of this compound on blood glucose and hemodynamic parameters in rats were compared to another S-nitrosothiol, S-nitroso-N-acetyl-D,L-penicillamine (SNAP). researchgate.netjcu.cz

Platelet Inhibition: The relative potencies for pulmonary vasorelaxation versus inhibition of platelet aggregation were compared between this compound, GSNO, and nitroprusside. nih.gov

Toxicity and Biocompatibility Assessments in Experimental Systems

The safety profile of this compound has been evaluated through various toxicity and biocompatibility assessments.

Acute and Subacute Toxicity: Single-dose acute toxicity studies in ICR mice were conducted to determine the median lethal dose (LD50) of this compound administered intravenously and orally, and these were compared to oral captopril. nih.gov Subacute toxicity studies in normotensive and hypertensive rats, with oral administration for 3 months, revealed that the compound was generally well-tolerated, with no significant adverse effects on serum chemistry, hematology, or major organ histopathology at therapeutic doses. nih.gov

In Vivo Biocompatibility: The biocompatibility of this compound nanoparticles has been assessed using the embryonic zebrafish model. nih.gov These studies are crucial for evaluating the safety of novel delivery systems for the compound. No significant mortality, morphological, or behavioral abnormalities were observed in the exposed zebrafish. nih.gov

Cellular Toxicity: The cytotoxic effects of this compound have been evaluated in various cell lines, including prostate carcinoma, neuroblastoma, and endothelial cells. nih.gov These studies help to determine the concentration range at which the compound exerts its therapeutic effects without causing undue cellular damage.

Interactive Data Table: Comparative Research Findings

Parameter This compound Captopril Other NO Donors (e.g., Nitroprusside, NTG, SNAP) Reference(s)
Pulmonary Vasorelaxation Potent vasorelaxantNo direct vasorelaxant effectVariable potency; Nitroprusside is potent but has different mechanistic properties. nih.govnih.gov
ACE Inhibition Effective inhibitor, more potent with timeEffective inhibitorNo ACE inhibitory activity nih.govnih.gov
Coronary Vasodilation (Canine) Significant, slower onset, longer durationMinimal to no effectNTG is potent with a faster onset. nih.govnih.gov
Platelet Aggregation Inhibition Potent inhibitorNo inhibitory effectGSNO and other S-nitrosothiols are also potent inhibitors. nih.govgoogle.com
Tumor Radiosensitization Significant improvement in tumor oxygenation and radiation efficacyNo significant effectOther NO donors have also been investigated for this property. nih.govucl.ac.be
Cellular Permeability (Endothelial) Higher permeabilityLower permeabilityNot directly compared in these studies. nih.gov
Acute Toxicity (Mouse LD50, oral) 2078+/-100 mg/kg4286+/-173 mg/kgNot directly compared in this study. nih.gov

Future Research Directions and Unaddressed Challenges

Translational Research for Clinical Investigations and Pharmacotherapy Development

The translation of promising preclinical findings into effective clinical applications is a critical hurdle for S-Nitrosocaptopril. Preclinical studies in rodent models have demonstrated its efficacy as a vasodilator and its potential in treating hypertension. nih.gov Specifically, studies in spontaneously hypertensive rats (SHR) have shown that this compound can significantly reduce mean arterial pressure to normotensive levels. nih.gov Furthermore, its role as a radiosensitizer in cancer therapy has been identified in experimental tumors, where it improves tumor oxygenation. ucl.ac.beresearchgate.net

Despite these encouraging results, a significant gap remains in translating these findings to human subjects. Future research must focus on designing and implementing well-structured clinical trials. A rodent study that examined acute and subacute toxicity concluded that this compound was safe for further clinical trials for its anti-hypertensive effects, though caution for potential hypotension at higher doses was advised. nih.govucl.ac.be The development of a stable monohydrate form of this compound has also been a significant step, potentially overcoming previous challenges related to its stability and large-scale synthesis, which is crucial for pharmacotherapy development. smolecule.commdpi.com

Future translational efforts should include:

Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.

Dose-Escalation Studies: To determine the optimal therapeutic dose that maximizes efficacy while minimizing adverse effects.

Comparative Studies: To evaluate the efficacy of this compound against existing therapies for conditions like hypertension, heart failure, and in the context of cancer radiotherapy. smolecule.comnih.gov

Development of Novel Delivery Systems for Targeted Efficacy and Sustained Release

The inherent reactivity and short half-life of this compound in biological systems necessitate the development of advanced delivery systems to enhance its therapeutic efficacy. nih.gov Researchers have begun to explore nanotechnology-based approaches to achieve targeted delivery and sustained release, thereby maximizing its biological impact over an extended period. nih.gov

One promising strategy involves the encapsulation of this compound into nanoparticles (SNO-CAP-np). nih.gov These nanoparticles can be engineered for controlled release, which is particularly beneficial for antimicrobial applications where sustained levels of the compound are necessary for bactericidal activity. nih.govoregonstate.edu For instance, SNO-CAP-np have shown dose-dependent bactericidal activity against both E. coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The nanoparticle formulation not only provides a sustained release of NO but also facilitates transnitrosylation, a key mechanism for its antimicrobial effects. nih.govoregonstate.edu

Future research in this area should concentrate on:

Biodegradable Polymers: Investigating the use of various biocompatible and biodegradable polymers for nanoparticle formulation to ensure safety and minimize toxicity.

Targeted Ligands: Functionalizing nanoparticles with specific ligands (e.g., antibodies, peptides) to target specific tissues or cell types, such as tumor cells or sites of infection.

Stimuli-Responsive Systems: Designing delivery systems that release this compound in response to specific physiological cues (e.g., pH, enzymes) present in the disease microenvironment.

Hydrogel-Based Platforms: Exploring hydrogel-based nanoparticle platforms for sustained vascular responses, as has been done with other S-nitrosothiols like S-nitroso-N-acetyl cysteine. researchgate.net

Comprehensive Elucidation of Pharmacokinetic and Pharmacodynamic Profiles in Complex Biological Systems

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for its development as a therapeutic agent. Initial pharmacokinetic studies in spontaneously hypertensive rats have provided valuable insights. nih.gov

Following oral or intravenous administration, this compound leads to acute decreases in mean arterial pressure, which correlates with its plasma concentrations. nih.gov The compound is distributed to various tissues, with the highest concentrations found in the kidney, liver, lung, and small intestine. nih.gov Excretion occurs primarily through urine, with a smaller portion eliminated in feces, indicating in vivo cleavage of the S-N bond and subsequent biotransformation. nih.gov

However, the current understanding is largely based on animal models and may not fully represent the complexity of human physiology. Future research should aim to:

Human Pharmacokinetic Studies: Conduct detailed pharmacokinetic studies in human subjects to determine parameters such as bioavailability, half-life, volume of distribution, and clearance.

Metabolite Identification: Identify and characterize the metabolites of this compound in humans to understand its metabolic pathways and potential for drug-drug interactions.

Pharmacodynamic Modeling: Develop robust pharmacodynamic models to correlate drug concentrations with therapeutic and adverse effects in various patient populations.

Influence of Disease States: Investigate how different disease states (e.g., renal or hepatic impairment) affect the pharmacokinetic and pharmacodynamic profiles of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Spontaneously Hypertensive Rats This table is for illustrative purposes based on the text and would require specific data from the cited study to be populated accurately.

Parameter Value
Time to Maximum Concentration (Tmax) Data not available in abstract
Maximum Concentration (Cmax) Dose-dependent
Half-life (t1/2) Data not available in abstract
Area Under the Curve (AUC) Dose-dependent
Oral Bioavailability Data not available in abstract
Volume of Distribution (Vd) Data not available in abstract

Source: nih.gov

Identification of Biomarkers for Monitoring this compound Activity and Therapeutic Response

The development of reliable biomarkers is essential for monitoring the biological activity of this compound and predicting therapeutic response. This is particularly relevant in applications such as cancer therapy, where the drug's efficacy is linked to its ability to modulate the tumor microenvironment. ucl.ac.beresearchgate.net

In the context of radiosensitization, non-invasive magnetic resonance techniques have been used to monitor the improvement in tumor oxygenation following the administration of this compound. ucl.ac.beresearchgate.net This increase in tumor pO2 serves as a direct biomarker of the drug's activity and can predict an enhanced response to radiation therapy. nih.gov The mechanism involves both an increase in tumor blood flow and a decrease in oxygen consumption by tumor cells. ucl.ac.beresearchgate.net

Future research on biomarkers should include:

Imaging Biomarkers: Further development and validation of non-invasive imaging techniques, such as EPR oximetry and DCE-MRI, to provide real-time monitoring of tumor oxygenation and perfusion in clinical settings. ucl.ac.be

Molecular Biomarkers: Identifying molecular biomarkers, such as levels of cGMP in platelets or plasma, to provide a more direct measure of NO-mediated activity. nih.gov

Genomic and Proteomic Markers: Exploring potential genomic or proteomic markers that could predict patient response to this compound therapy, paving the way for personalized medicine. researchgate.net

Circulating Tumor Cells (CTCs): Investigating the use of CTCs as a non-invasive source for monitoring treatment response and assessing the impact of this compound on metastasis. e-century.us

Exploration of Synergistic Effects with Other Therapeutic Agents

The unique dual mechanism of action of this compound as both an ACE inhibitor and an NO donor suggests its potential for synergistic interactions with other therapeutic agents. nih.gov Exploring these combinations could lead to enhanced therapeutic efficacy and potentially lower required doses, thereby reducing side effects.

A notable example of synergy is the combination of this compound with radiation therapy. By improving tumor oxygenation, this compound sensitizes hypoxic tumor cells to the cytotoxic effects of radiation, leading to a significantly greater tumor growth delay compared to radiation alone. ucl.ac.befrontiersin.org There is also evidence suggesting a synergistic effect when combined with ampicillin. google.com

Future investigations into synergistic effects should focus on:

Combination with Chemotherapy: Evaluating the potential of this compound to enhance the efficacy of various chemotherapeutic agents, particularly in the context of overcoming drug resistance. rsc.org

Combination with other Antihypertensives: Studying the effects of combining this compound with other classes of antihypertensive drugs to achieve better blood pressure control.

Antiplatelet and Anticoagulant Synergy: Investigating its interaction with other antiplatelet or anticoagulant drugs for the prevention and treatment of thromboembolic diseases. nih.gov

Mechanistic Studies: Elucidating the molecular mechanisms underlying the observed synergistic effects to optimize combination therapies.

Long-Term Efficacy and Safety Assessments in Chronic Disease Models

While acute and subacute toxicity studies have provided initial safety data, the long-term efficacy and safety of this compound, particularly for chronic diseases, remain to be thoroughly evaluated. nih.gov Chronic administration is a likely scenario for conditions such as hypertension and heart failure. smolecule.comnih.gov

A subacute toxicity study in normotensive and hypertensive rats showed that oral this compound was well-tolerated at doses up to 500 mg/kg/day for 3 months, with no histopathological changes in major organs. nih.gov A significant decrease in cholesterol levels was noted in hypertensive rats. nih.gov Subchronic treatment of hypertensive rats with a lower dose (50 mg/kg/day) effectively reduced blood pressure to normal levels without adverse effects. nih.gov

To build upon this, future research must undertake:

Chronic Toxicity Studies: Conducting long-term toxicity studies in relevant animal models to assess potential cumulative toxicity and identify any target organ damage that may not be apparent in shorter studies.

Carcinogenicity and Reproductive Toxicity Studies: Performing comprehensive studies to evaluate the carcinogenic potential and effects on reproduction and development.

Efficacy in Chronic Disease Models: Assessing the long-term efficacy of this compound in established animal models of chronic diseases such as heart failure, diabetic nephropathy, and pulmonary hypertension. nih.gov

Development of Tolerance: Investigating the potential for the development of tolerance to the vasodilatory effects of this compound with chronic use, a known limitation of some other NO donors. ahajournals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.